2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2640818-41-1
VCID: VC11821512
InChI: InChI=1S/C19H30N6O2/c1-16-14-17(21-19(20-16)25-4-2-3-5-25)23-8-6-22(7-9-23)15-18(26)24-10-12-27-13-11-24/h14H,2-13,15H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC(=O)N4CCOCC4
Molecular Formula: C19H30N6O2
Molecular Weight: 374.5 g/mol

2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

CAS No.: 2640818-41-1

Cat. No.: VC11821512

Molecular Formula: C19H30N6O2

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one - 2640818-41-1

Specification

CAS No. 2640818-41-1
Molecular Formula C19H30N6O2
Molecular Weight 374.5 g/mol
IUPAC Name 2-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C19H30N6O2/c1-16-14-17(21-19(20-16)25-4-2-3-5-25)23-8-6-22(7-9-23)15-18(26)24-10-12-27-13-11-24/h14H,2-13,15H2,1H3
Standard InChI Key QPYSZXPPEQJWDM-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC(=O)N4CCOCC4
Canonical SMILES CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC(=O)N4CCOCC4

Introduction

The compound 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in drug discovery and development. Its structure includes several functional groups, such as a pyrimidine core, piperazine, morpholine, and pyrrolidine rings, which contribute to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound involves multi-step reactions that integrate heterocyclic chemistry. Key steps include:

  • Pyrimidine Formation: The pyrimidine ring is synthesized via cyclocondensation reactions involving precursors such as amidines or guanidines.

  • Piperazine Functionalization: Piperazine derivatives are introduced to enhance solubility and target binding.

  • Morpholine Addition: Morpholine incorporation provides flexibility and improves pharmacokinetic properties.

These steps typically require controlled reaction conditions (e.g., temperature, pH) to ensure high yield and purity.

Biological Activity

The compound's structure suggests potential activity as a modulator of biological pathways. Similar compounds have been reported to exhibit:

  • Antimicrobial Properties: Effective against bacterial and fungal strains by disrupting cell wall synthesis or metabolic pathways .

  • Enzyme Inhibition: Likely inhibitors of kinases or other enzymes due to the pyrimidine ring's ability to mimic natural substrates .

  • CNS Activity: The presence of piperazine and morpholine rings indicates possible interaction with central nervous system (CNS) receptors.

Potential Applications

This compound could serve as:

  • Drug Candidate: A lead molecule for developing treatments for infectious diseases or CNS disorders.

  • Chemical Probe: A tool for studying enzyme mechanisms or receptor-ligand interactions.

  • Pharmacological Scaffold: A template for designing derivatives with improved efficacy.

Limitations and Challenges

While promising, challenges include:

  • Synthesis Complexity: Multi-step processes may limit scalability.

  • Toxicity Concerns: Potential off-target effects need evaluation.

  • Limited Data: Further experimental validation is required to confirm biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator